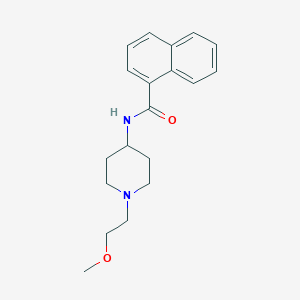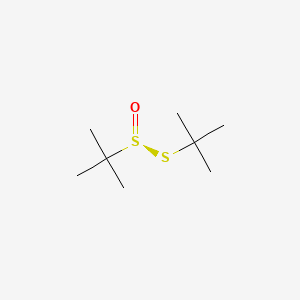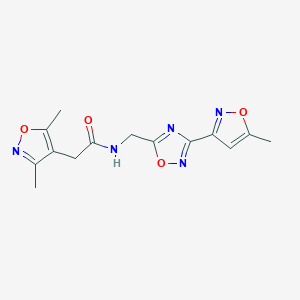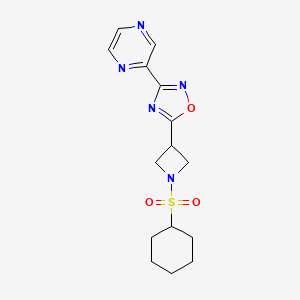
4-(1-Phenylethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenylethoxy)benzoic acid (4-PEBA) is an organic compound that belongs to the class of phenylalkyl esters. It is a colorless solid that is soluble in organic solvents. The compound has a molecular weight of 242.27 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 33 bonds . These comprise 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
This compound is a colorless solid that is soluble in organic solvents. It has a molecular weight of 242.27 . The compound’s boiling point is predicted to be 394.2±17.0 °C, and it has a predicted density of 1.188±0.06 g/cm3 .Applications De Recherche Scientifique
Enzymatic Oxidative Polymerization
4-(1-Phenylethoxy)benzoic acid and related derivatives have been studied in the context of enzymatic oxidative polymerization. A study by Kumbul et al. (2015) examined the polymerization of a phenol derivative using horseradish peroxidase enzyme, resulting in oligomers with high thermal stability and potential applications in polymer technologies (Kumbul et al., 2015).
Liquid Crystal Intermediates
The compound has been used in the synthesis of liquid crystal intermediates. Dou Qing (2000) described the synthesis of a series of liquid crystal intermediates from 4 phenylphenol, leading to potential applications in ferroelectric and antiferroelectric liquid crystals (Dou Qing, 2000).
Luminescent Properties in Lanthanide Coordination Compounds
Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in the synthesis of lanthanide coordination compounds. The study investigated the influence of substituents on photophysical properties, revealing insights into the synthesis of luminescent materials (Sivakumar et al., 2010).
Polymer-Rare Earth Metal Complexes
In the field of polymer science, Gao et al. (2012) investigated the preparation, structure, and fluorescence emission of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene. This research has implications for the development of advanced materials with unique optical properties (Gao et al., 2012).
Antioxidant Activity in Polymer Science
Nonaka et al. (2005) synthesized resins with phenolic derivatives, including benzoic acids, demonstrating high antioxidation ability. This study contributes to the understanding of radical scavengers in polymer chemistry (Nonaka et al., 2005).
Metal Coordination at Interfaces
Yang et al. (2011) researched metal coordination to monolayers of 4-benzyloxy benzoic acid derivatives at the air-water interface. This work provides insights into the behavior of metal-organic frameworks and their applications in sensor technology (Yang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZAPCYWBTAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2720885.png)
![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)
![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
![3-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2720892.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2720897.png)
![methyl 3-phenyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2720898.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2720899.png)


